molecular formula C19H22FN3O3S B5316937 2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide

2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide

Numéro de catalogue B5316937
Poids moléculaire: 391.5 g/mol
Clé InChI: PVQJHYILCMXAES-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promise in the treatment of various types of cancer and autoimmune disorders.

Mécanisme D'action

TAK-659 works by inhibiting the activity of BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. BTK activation leads to downstream signaling events that ultimately result in B-cell proliferation and survival. Inhibition of BTK by TAK-659 prevents these downstream events, leading to B-cell apoptosis and reduced proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis in B-cells, leading to reduced proliferation and survival. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is crucial for the survival and proliferation of B-cells. Additionally, TAK-659 has been shown to inhibit the production of cytokines that are involved in the pathogenesis of autoimmune disorders.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for use in laboratory experiments. It is highly specific for BTK and has a potent inhibitory effect, making it an ideal tool for studying the B-cell receptor signaling pathway. However, TAK-659 has limitations in that it is not suitable for use in vivo due to its poor pharmacokinetic properties.

Orientations Futures

There are several future directions for research involving TAK-659. One potential avenue is the investigation of its use in combination with other targeted therapies for the treatment of B-cell malignancies and autoimmune disorders. Another area of interest is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of TAK-659 and its potential applications in other disease states.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-(piperazin-1-yl)benzenesulfonyl fluoride. This intermediate is then reacted with N-(4-methylphenyl)acetamide in the presence of a base to yield TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. It has also been investigated for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-15-2-6-17(7-3-15)21-19(24)14-22-10-12-23(13-11-22)27(25,26)18-8-4-16(20)5-9-18/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQJHYILCMXAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.